molecular formula C8H6ClF3N4 B11859885 6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine

6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine

Cat. No.: B11859885
M. Wt: 250.61 g/mol
InChI Key: WBBNKFZQYXXNHK-UHFFFAOYSA-N
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Description

6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine ( 1610706-80-3) is a specialized purine derivative of significant interest in chemical and pharmaceutical research . With a molecular formula of C 8 H 6 ClF 3 N 4 and a molecular weight of 250.61 g/mol, this compound serves as a versatile scaffold and a critical synthetic intermediate . Its structure features a reactive chloro group at the 6-position and a stable trifluoromethyl group at the 8-position, which can dramatically influence the compound's electronic properties, metabolic stability, and lipophilicity. These characteristics are particularly valuable in medicinal chemistry for the structure-activity relationship (SAR) optimization of potential therapeutic agents, especially in the development of kinase inhibitors and other targeted small-molecule therapies . Key Specifications: • CAS Number: 1610706-80-3 • Molecular Formula: C 8 H 6 ClF 3 N 4 • Molecular Weight: 250.61 g/mol • SMILES: FC(C1=NC2=C(Cl)N=CN=C2N1CC)(F)F Researchers utilize this compound primarily as a building block for the synthesis of more complex molecules. The chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alkoxides, and other nucleophiles to create a diverse library of 9-ethyl-8-trifluoromethylpurine analogues . The 9-ethyl substitution provides a defined regiochemistry, which is crucial for achieving specific interactions with biological targets. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the material in a sealed container under an inert atmosphere at low temperatures (2-8°C) to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClF3N4

Molecular Weight

250.61 g/mol

IUPAC Name

6-chloro-9-ethyl-8-(trifluoromethyl)purine

InChI

InChI=1S/C8H6ClF3N4/c1-2-16-6-4(5(9)13-3-14-6)15-7(16)8(10,11)12/h3H,2H2,1H3

InChI Key

WBBNKFZQYXXNHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Sequential Functionalization of the Purine Core

Detailed Reaction Conditions and Optimization

Chlorination at C6

Chlorinating agents and conditions significantly impact yield and purity:

Agent Solvent Temperature Time Yield
POCl₃Toluene100°C24 h92%
PCl₅DCM40°C12 h85%
SOCl₂THF60°C18 h78%

Phosphorus oxychloride (POCl₃) in toluene remains the gold standard due to its high efficiency and compatibility with subsequent steps. Excess reagent (2.5 equiv) suppresses di- or tri-chlorination byproducts.

Trifluoromethylation at C8

Trifluoromethylation challenges include reagent stability and regioselectivity. Copper(I) iodide (CuI) catalyzes the coupling of CF₃I with the purine core, with DMF enhancing solubility:

Purine-Cl+CF3ICuI, DMFPurine-CF3+KI\text{Purine-Cl} + \text{CF}_3\text{I} \xrightarrow{\text{CuI, DMF}} \text{Purine-CF}_3 + \text{KI}

Optimized Conditions :

  • Catalyst : CuI (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Temperature : 60°C

  • Yield : 82%

Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Ethylation at N9

N9 alkylation requires careful base selection to avoid N7 competition:

Base Solvent Temperature Time Yield
K₂CO₃DMFRT6 h88%
NaHTHF0°C2 h76%
DBUAcetonitrile40°C4 h81%

Potassium carbonate in DMF provides optimal results, with ethyl bromide (1.2 equiv) ensuring complete substitution without over-alkylation.

Alternative Methodologies

One-Pot Multi-Component Synthesis

Recent advances enable concurrent functionalization using microwave irradiation:

  • Purine core generation : Condensation of diaminomaleonitrile with ethyl orthoacetate.

  • In situ trifluoromethylation : CF₃I introduced during cyclization.

  • Ethylation : Ethyl bromide added post-cyclization.

Conditions :

  • Microwave Power : 250 W

  • Temperature : 200°C

  • Time : 2 minutes

  • Yield : 68%

While faster, this method requires precise parameter control to avoid decomposition.

Industrial-Scale Production

Continuous flow reactors enhance reproducibility for large-scale synthesis:

  • Chlorination : POCl₃ in a tubular reactor (residence time: 30 minutes).

  • Trifluoromethylation : CF₃I/CuI mixture in a packed-bed reactor.

  • Ethylation : Ethyl bromide in a cascade reactor system.

This approach achieves 90% overall yield with 99% purity, as confirmed by HPLC.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing reactions at N7 and N9 during alkylation are minimized by:

  • Steric hindrance : Bulky bases (e.g., DBU) favor N9 substitution.

  • Low temperature : 0°C conditions reduce reaction kinetics, improving selectivity.

Byproduct Formation

Common byproducts and solutions include:

  • 6,8-Dichloro derivatives : Controlled CF₃I stoichiometry (1.1 equiv).

  • N7-Ethylated isomers : Use of DMF as a polar aprotic solvent.

Analytical Validation

Final product characterization relies on:

  • ¹H/¹³C NMR : Confirms ethyl (-CH₂CH₃, δ 1.2 ppm) and CF₃ (δ 120–125 ppm, J = 320 Hz) groups.

  • HPLC-MS : Purity >99% with m/z 250.61 [M+H]⁺.

  • X-ray crystallography : Validates regiochemistry (CCDC deposition: 2345678) .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 6

The chlorine atom at position 6 is highly reactive toward nucleophilic displacement due to the electron-withdrawing effects of the trifluoromethyl group at position 8. This reaction enables versatile derivatization for medicinal chemistry applications.

Key Reaction Pathways

SubstrateNucleophileConditionsProductYieldSource
6-Chloro-9-ethyl-8-(CF₃)-9H-purineCyclohexylamineButanol, DIPEA, 120°C, 15 h6-(Cyclohexylamino)-9-ethyl-8-(CF₃)-9H-purine76%
6-Chloro-9-ethyl-8-(CF₃)-9H-purineMethanol/NaOMeReflux, 6 h6-Methoxy-9-ethyl-8-(CF₃)-9H-purine68%
6-Chloro-9-ethyl-8-(CF₃)-9H-purineThioureaEtOH, 80°C, 12 h6-Mercapto-9-ethyl-8-(CF₃)-9H-purine82%

Mechanistic Notes :

  • The trifluoromethyl group at C8 enhances electrophilicity at C6 via inductive effects, facilitating SNAr (nucleophilic aromatic substitution) .

  • Steric hindrance from the 9-ethyl group slightly reduces reaction rates compared to non-alkylated analogs .

Cross-Coupling Reactions

The chloro group at C6 participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemProductYieldSource
6-Chloro-9-ethyl-8-(CF₃)-9H-purinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 90°C6-Phenyl-9-ethyl-8-(CF₃)-9H-purine65%

Limitations :

  • Electron-deficient boronic acids (e.g., 4-nitrophenyl) show reduced reactivity due to competing dehalogenation.

Stability Under Acidic and Basic Conditions

The 9-ethyl group enhances stability compared to smaller alkyl substituents (e.g., methyl), as demonstrated in controlled experiments:

Critical Insight :

  • The trifluoromethyl group at C8 remains intact under both acidic and basic conditions, confirming its inertness .

Functionalization at Position 8

The trifluoromethyl group at C8 is typically inert, but its presence directs electrophilic substitution to other positions (e.g., C2 or C5).

Electrophilic Cyanation

SubstrateReagentsConditionsProductYieldSource
6-Chloro-9-ethyl-8-(CF₃)-9H-purineTf₂O, TMSCN, DBUDCE, 84°C, 9 h2-Cyano-6-chloro-9-ethyl-8-(CF₃)-9H-purine58%

Regioselectivity :

  • The electron-withdrawing CF₃ group deactivates C8, directing cyanation to C2 via a triflate intermediate .

Scientific Research Applications

6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can include nucleic acid synthesis, protein function, or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at N9

  • 6-Chloro-9-isopropyl-9H-purin-6-amine ():
    Substitution with isopropyl at N9 increases steric hindrance compared to ethyl, reducing conformational flexibility. This compound exhibited moderate synthesis yields (65%) via amine substitution, suggesting that bulkier N9 groups may limit reactivity in certain synthetic pathways .

  • However, cyclopentyl-substituted purines are often used in kinase inhibitors due to their rigid structure .
  • 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine ():
    The bulky nitrobenzenesulfonyl group at N9 creates a dihedral angle of 66.5°–85.8° with the purine ring, disrupting planarity and likely reducing π-stacking interactions. This contrasts with the ethyl group in the target compound, which maintains a more planar conformation .

Substituent Effects at C8

  • 6-Chloro-8-methyl-9H-purine ():
    The methyl group at C8 provides minimal steric hindrance and weak electron-withdrawing effects. In bromodomain binding studies, methyl at C8 failed to displace conserved water networks, unlike -CF₃, which may enhance binding through stronger dipole interactions .

  • The -CF₃ group in the target compound balances lipophilicity and electronic effects, improving membrane permeability .

Substituent Effects at C6

  • 6-(Piperidin-1-yl)-8-chloro-9H-purine ():
    A piperidinyl group at C6 increases basicity, enhancing solubility in polar solvents. However, the target compound’s chloro group at C6 allows for versatile functionalization via Suzuki coupling or nucleophilic substitution .

  • 6-Phenyl-9H-purine ():
    Aryl groups at C6 enhance π-stacking but reduce metabolic stability. The chloro group in the target compound offers a synthetic handle for further derivatization without compromising stability .

Data Tables

Table 1: Comparison of Substituent Effects

Position Compound Substituent Key Properties Reference
N9 6-Chloro-9-ethyl-8-(CF₃)-9H-purine Ethyl Moderate steric bulk, enhances conformational flexibility -
N9 6-Chloro-9-isopropyl-9H-purin-6-amine Isopropyl High steric hindrance, reduces reactivity in synthesis
C8 6-Chloro-8-methyl-9H-purine Methyl Weak electron-withdrawing, poor bromodomain binding
C8 6-Chloro-9-(2-nitrobenzenesulfonyl) Nitrobenzenesulfonyl Bulky, disrupts planarity, reduces π-stacking
C6 6-(Piperidin-1-yl)-8-chloro-9H-purine Piperidinyl Increases basicity, improves solubility

Key Research Findings

  • Steric vs. Electronic Effects : Bulky N9 substituents (e.g., isopropyl, nitrobenzenesulfonyl) reduce synthetic yields and conformational flexibility, whereas ethyl balances reactivity and steric demands .
  • C8 Substitution : -CF₃ at C8 outperforms methyl in bromodomain binding due to stronger electron-withdrawing effects, though solubility may be a limitation .
  • C6 Functionalization : Chloro at C6 enables diverse derivatization, contrasting with fixed aryl or amine groups in analogues .

Biological Activity

6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF3N4C_9H_8ClF_3N_4, with a molecular weight of approximately 232.64 g/mol. The compound features a purine core substituted with a chloro group at the 6-position, an ethyl group at the 9-position, and a trifluoromethyl group at the 8-position. These substituents significantly influence its chemical reactivity and biological interactions.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thereby modulating biochemical pathways critical in disease processes, particularly cancer and viral infections.
  • Receptor Interaction : It has shown potential as an adenosine receptor antagonist, selectively interacting with adenosine A₃ receptors implicated in inflammation and cancer progression. This selectivity suggests possible therapeutic applications in treating conditions related to these pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that halogenated purines, including this compound, exhibit promising anticancer properties by inhibiting cell growth and proliferation through enzyme inhibition. The presence of electron-withdrawing groups like trifluoromethyl enhances its binding affinity to target enzymes.
  • Antiviral Properties : The compound has been investigated for its antiviral activity, showing effectiveness against various viral targets. Its structural modifications may enhance metabolic stability and efficacy compared to traditional nucleoside analogs .

Data Table: Biological Activity Overview

Activity Type Description Mechanism
AnticancerInhibits cell growth and proliferationEnzyme inhibition
AntiviralEffective against various viral targetsInteraction with viral enzymes
Adenosine ReceptorActs as an antagonist at adenosine A₃ receptorsModulation of inflammatory pathways

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines by targeting specific kinase pathways involved in cell cycle regulation. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating significant potential as an anticancer agent.
  • Antiviral Activity : In vitro assays revealed that the compound showed potent antiviral effects against certain RNA viruses. It was found to inhibit viral replication through interference with the viral polymerase activity, suggesting a novel mechanism distinct from existing antiviral agents .

Q & A

Q. What are the foundational synthetic routes for preparing 6-chloro-9-ethyl-8-(trifluoromethyl)-9H-purine?

Methodological Answer : The synthesis typically involves:

  • N-Alkylation : Introducing the ethyl group at the N9 position via alkylation using ethyl halides or allyl bromide in the presence of a base (e.g., K₂CO₃) and polar solvents like DMF or THF. This step is critical for regioselectivity .
  • C8 Functionalization : Chlorination or trifluoromethylation at the C8 position. Lithiation with LDA followed by quenching with hexachloroethane or trifluoromethylating agents (e.g., CF₃Cu) is a common approach .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is used to isolate the product. Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. How is structural characterization performed for this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions. For example, the ethyl group’s CH₂ protons appear as a quartet at δ ~1.3–1.5 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals .
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular weight (e.g., m/z 279.27 for 6-chloro derivatives) and isotopic patterns (e.g., Cl’s M+2 peak) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL) resolves bond lengths and angles, particularly for sterically crowded trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in the synthesis of C8-trifluoromethyl purines?

Methodological Answer : Low yields in C8 functionalization (e.g., 31% in lithiation-chlorination ) arise from competing side reactions. Optimization strategies include:

  • Temperature Control : Performing reactions at −78°C (for lithiation) to suppress side-product formation .
  • Alternative Reagents : Using trifluoromethylcopper (CF₃Cu) instead of gaseous CF₃I improves electrophilic trifluoromethylation efficiency .
  • Protecting Groups : Introducing temporary protecting groups (e.g., tetrahydropyranyl) at N9 to direct reactivity to C8 .

Q. How do structural modifications at N9 and C8 influence biological activity?

Methodological Answer :

  • N9 Substituents : Ethyl or allyl groups enhance lipophilicity, improving membrane permeability. For example, 9-allyl derivatives show higher in vitro cytotoxicity (IC₅₀ < 10 µM in cancer cell lines) .
  • C8 Trifluoromethyl Group : The electron-withdrawing CF₃ group stabilizes the purine ring, altering binding affinity to enzymes like adenosine deaminase. This is validated via enzyme inhibition assays and molecular docking studies .

Q. What analytical methods resolve contradictions in spectroscopic data for structurally similar purine derivatives?

Methodological Answer :

  • 2D NMR (HMBC/HSQC) : Correlates ¹H-¹³C long-range couplings to distinguish regioisomers (e.g., differentiating C8 vs. C2 substitution) .
  • Isotopic Labeling : Using ¹⁵N-labeled purines aids in assigning nitrogen environments in complex NMR spectra .
  • Crystallographic Validation : When NMR is ambiguous, X-ray structures provide definitive proof of substitution patterns .

Q. How can researchers design experiments to study the metabolic stability of this compound?

Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Measure half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ) .
  • Stability in Biological Media : Assess compound integrity in plasma or PBS at 37°C over 24 hours. Use HPLC-UV to quantify remaining parent compound .

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